molecular formula C10H6Cl2N2 B1371940 4-Chloro-6-(2-chlorophenyl)pyrimidine

4-Chloro-6-(2-chlorophenyl)pyrimidine

Cat. No.: B1371940
M. Wt: 225.07 g/mol
InChI Key: MPGGOLBLCMAMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-chlorophenyl)pyrimidine (CAS 954220-58-7) is a high-value pyrimidine derivative offered as an off-white to white solid with a melting point of 81 to 85 °C . It serves as a versatile chemical building block for synthesizing novel compounds for pharmaceutical research, particularly in developing new anticancer agents . The pyrimidine core is a privileged structure in medicinal chemistry, and this compound's specific chloro- and chlorophenyl substituents make it a key intermediate for further functionalization. Research indicates that structurally related aminopyrimidine compounds demonstrate significant anti-proliferative activity against diverse and challenging cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon carcinoma . These derivatives act as potent inhibitors of cell replication, regulators of cell cycle progression, and inducers of apoptosis in human cancer cells . For optimal stability, this product should be stored in a refrigerator between 2-8 °C under an inert atmosphere . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

4-chloro-6-(2-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H

InChI Key

MPGGOLBLCMAMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Chloro-6-(2-chlorophenyl)pyrimidine has been extensively studied for its anticancer properties. It serves as a building block in the synthesis of compounds that inhibit specific cancer cell lines. For instance, derivatives of this compound have shown efficacy against glioblastoma cells by inhibiting key kinases involved in tumor growth, such as AKT2/PKBβ, which is crucial for cancer cell proliferation and survival .

Case Study: Kinase Inhibition
A study demonstrated that a derivative of this compound exhibited potent inhibitory activity against glioma stem cells while showing low cytotoxicity towards non-cancerous cells. This selectivity makes it a promising candidate for developing targeted cancer therapies .

Agricultural Chemistry

Herbicide Development
This compound is pivotal in the formulation of herbicides aimed at controlling weed growth while minimizing damage to crops. Its unique structure allows for the development of selective herbicides that target specific weed species without affecting the surrounding flora .

Environmental Impact
Research indicates that herbicides derived from this compound can help reduce environmental impact by promoting eco-friendly agricultural practices. They are designed to degrade more quickly in the environment, thus minimizing long-term ecological effects .

Material Science

Synthesis of Advanced Materials
The compound is utilized in synthesizing polymers and organic semiconductors that exhibit enhanced thermal stability and chemical resistance. These materials are critical in developing new technologies, including electronic devices and coatings .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is used to study enzyme inhibition mechanisms. By investigating how this compound interacts with various enzymes, researchers gain insights into metabolic pathways and potential therapeutic targets for diseases .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentInhibits glioblastoma cell lines selectively
Agricultural ChemistryHerbicide formulationEffective in controlling weeds with minimal crop damage
Material SciencePolymer synthesisEnhances thermal stability and chemical resistance
Biochemical ResearchEnzyme inhibition studiesProvides insights into metabolic pathways

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects: Chlorine at C4: Enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or phenols) . Aromatic Groups at C6: 2-Chlorophenyl and 3-methoxyphenyl substituents improve cytotoxicity, likely by increasing lipophilicity and target binding .

Pharmacological Potential: Chlorophenyl-substituted pyrimidines show promise in oncology (e.g., chromeno-pyrimidines) and antiparasitic therapy (e.g., Daraprim) . Piperazinyl and sulfanyl derivatives are valuable for CNS-targeted drug design due to their modularity and ability to penetrate tissues .

Synthetic Efficiency: POCl₃-mediated chlorination is a universal strategy for introducing chlorine at C4, achieving yields >80% in optimized protocols . One-pot syntheses (e.g., for thieno-pyrimidines) reduce purification steps and improve scalability .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6-(2-chlorophenyl)pyrimidine?

Answer: The compound is typically synthesized via condensation reactions followed by cyclization. Key methods include:

  • Route 1: Condensation of 4-chlorobenzaldehyde derivatives with aminopyridine intermediates, catalyzed by palladium or copper in solvents like DMF or toluene .
  • Route 2: Cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile, yielding intermediates that are subsequently chlorinated using phosphorus oxychloride (POCl₃) .
Method Catalyst/Solvent Yield Reference
CondensationPd/Cu, DMF~70-83%
CyclizationPOCl₃, dioxane~74%

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods or gloveboxes to avoid inhalation of toxic vapors .
  • Waste Disposal: Segregate halogenated waste and use certified disposal services to mitigate environmental risks .

Q. How is the compound characterized structurally?

Answer:

  • X-ray Crystallography: Single-crystal analysis using SHELXL software (e.g., R factor = 0.055) resolves bond lengths and angles .
  • Spectroscopy:
    • ¹H/¹³C-NMR: Peaks at δ 7.15–7.48 ppm (aromatic protons) and 1718 cm⁻¹ (C=O stretch in IR) confirm functional groups .
    • Mass Spectrometry: Molecular ion peaks (e.g., m/z 428 [M⁺]) validate molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Answer:

  • Parameter Tuning: Increase reaction time (e.g., 1–3 hrs at 100°C for POCl₃-mediated chlorination) and stoichiometric ratios (1:1.2 substrate:catalyst) .
  • Impurity Control: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to purify intermediates .
  • Side Reaction Mitigation: Monitor by LCMS to detect unreacted starting materials and adjust pH/temperature to suppress byproducts .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Answer:

  • Solvent Effects: Compare data in CDCl₃ vs. DMSO-d₆; DMSO may cause peak broadening due to hydrogen bonding .
  • Tautomerism Analysis: Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .

Q. What strategies are effective for evaluating the compound’s biological activity?

Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Test against S. aureus or E. coli via broth microdilution (MIC ≤ 25 µg/mL) .
    • Enzyme Inhibition: Screen against PI3K or xanthine oxidase using fluorescence-based assays (IC₅₀ values) .
  • Mechanistic Studies: Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. How can structural modifications enhance the compound’s pharmacological properties?

Answer:

  • Functional Group Addition: Introduce trifluoromethyl groups (via Pd-catalyzed cross-coupling) to improve metabolic stability .
  • Heterocycle Fusion: Synthesize pyrazolo[3,4-d]pyrimidine derivatives for enhanced antitumor activity (e.g., IC₅₀ < 10 µM in HeLa cells) .

Data Contradiction Analysis

Q. How to address discrepancies in melting point or solubility data across studies?

Answer:

  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>95%) .
  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .

Q. Why might antimicrobial activity vary between similar derivatives?

Answer:

  • Steric Effects: Bulky substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) may hinder target binding .
  • Electronic Factors: Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, increasing reactivity with bacterial enzymes .

Methodological Resources

  • Crystallography Software: SHELXL for refinement (R factor < 0.06) .
  • Spectroscopy Tools: Bruker Avance III HD for high-resolution NMR .

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